3,6-Di(propan-2-yl)-1,2,4,5-tetrazine
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Overview
Description
3,6-Di(propan-2-yl)-1,2,4,5-tetrazine, also known as DPTZ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields. DPTZ is a tetrazine derivative that has been extensively studied for its unique properties such as high thermal stability, low toxicity, and excellent solubility in various solvents. In
Scientific Research Applications
3,6-Di(propan-2-yl)-1,2,4,5-tetrazine has been extensively studied for its potential applications in various fields such as materials science, chemistry, biology, and medicine. In materials science, this compound has been used as a building block in the synthesis of novel polymers and materials with unique properties. In chemistry, this compound has been used as a versatile reagent for the synthesis of various organic compounds. In biology and medicine, this compound has been investigated for its potential use as a diagnostic tool and as a therapeutic agent for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine is not well understood, but it is believed to be related to its ability to undergo cycloaddition reactions with various functional groups. This compound has been shown to react with various electron-rich and electron-deficient compounds, making it a versatile reagent for organic synthesis. The unique properties of this compound make it an attractive compound for use in various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied, but it is believed to have low toxicity and excellent solubility in various solvents. This compound has been shown to have good stability under various conditions, making it an attractive compound for research purposes.
Advantages and Limitations for Lab Experiments
The advantages of using 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine in lab experiments include its high thermal stability, low toxicity, and excellent solubility in various solvents. This compound has been shown to be a versatile reagent for organic synthesis and has been used in various chemical reactions. The limitations of using this compound in lab experiments include the lack of well-established protocols for its use and the limited understanding of its mechanism of action.
Future Directions
There are several future directions for research on 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of the biological and medical applications of this compound, including its potential use as a diagnostic tool and as a therapeutic agent for the treatment of various diseases. Additionally, the development of new materials and polymers using this compound as a building block is another potential area of research. Overall, the unique properties of this compound make it an attractive compound for research purposes, and further studies are needed to fully understand its potential applications in various fields.
Synthesis Methods
The synthesis of 3,6-Di(propan-2-yl)-1,2,4,5-tetrazine involves the condensation of this compound-1,4-dioxide with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography. The yield of this compound is typically high, making it an attractive compound for research purposes.
properties
CAS RN |
13717-93-6 |
---|---|
Molecular Formula |
C8H14N4 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3,6-di(propan-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H14N4/c1-5(2)7-9-11-8(6(3)4)12-10-7/h5-6H,1-4H3 |
InChI Key |
HIHLOTXWVCLNEX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(N=N1)C(C)C |
Canonical SMILES |
CC(C)C1=NN=C(N=N1)C(C)C |
synonyms |
3,6-Diisopropyl-1,2,4,5-tetrazine |
Origin of Product |
United States |
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